
9-Benzylidene-1-methyl-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Benzylidene-1-methyl-9H-fluorene: is an organic compound with the molecular formula C20H14 . It is a derivative of fluorene, characterized by the presence of a benzylidene group at the 9th position and a methyl group at the 1st position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzylidene-1-methyl-9H-fluorene typically involves the condensation of fluorene with benzaldehyde in the presence of a base such as potassium hydroxide. The reaction is carried out in a solvent like benzyl alcohol at elevated temperatures (around 95°C) for a specific duration (approximately 1.5 hours) .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the laboratory synthesis methods can be scaled up for industrial applications. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 9-Benzylidene-1-methyl-9H-fluorene can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of benzyl derivatives.
Substitution: Introduction of halogen, nitro, or other functional groups on the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry: 9-Benzylidene-1-methyl-9H-fluorene is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials with specific electronic properties .
Biology and Medicine:
Industry: In the industrial sector, this compound is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 9-Benzylidene-1-methyl-9H-fluorene in various applications is primarily based on its ability to participate in conjugated systems. The presence of the benzylidene group allows for extended π-conjugation, which enhances its electronic properties. This extended conjugation is crucial for its use in organic electronics, where it can facilitate charge transport and improve the efficiency of devices .
Comparación Con Compuestos Similares
- 9-Benzylidenefluorene
- 9-Methylfluorene
- 9-Phenylfluorene
Comparison:
- 9-Benzylidenefluorene: Similar structure but lacks the methyl group at the 1st position. It shares similar electronic properties but may differ in reactivity and stability .
- 9-Methylfluorene: Lacks the benzylidene group, resulting in different electronic properties and potential applications .
- 9-Phenylfluorene: Substituted with a phenyl group instead of a benzylidene group, leading to variations in conjugation and electronic behavior .
Uniqueness: 9-Benzylidene-1-methyl-9H-fluorene’s unique combination of a benzylidene group and a methyl group at specific positions provides distinct electronic properties and reactivity, making it valuable for specialized applications in organic electronics and materials science .
Propiedades
Número CAS |
58243-50-8 |
|---|---|
Fórmula molecular |
C21H16 |
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
9-benzylidene-1-methylfluorene |
InChI |
InChI=1S/C21H16/c1-15-8-7-13-19-17-11-5-6-12-18(17)20(21(15)19)14-16-9-3-2-4-10-16/h2-14H,1H3 |
Clave InChI |
GKUPDZCIBKBVSW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C3=CC=CC=C3C2=CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methoxy-4-[2-(propylamino)propyl]phenol](/img/structure/B14607382.png)
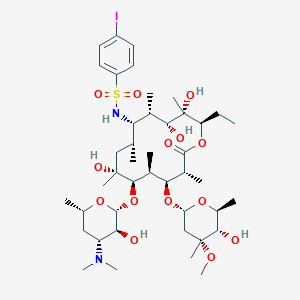
![1,3,5-Trichloro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene](/img/structure/B14607388.png)
![1-Methyl-11H-benzo[a]fluorene](/img/structure/B14607396.png)
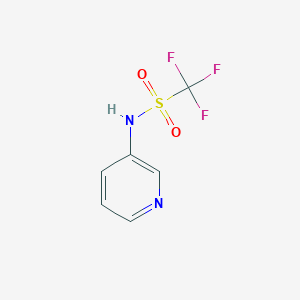
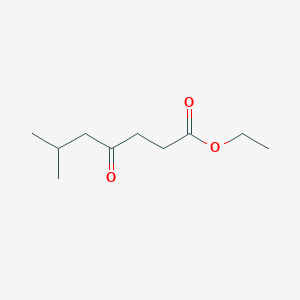
![2-[1-(4-Chlorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14607417.png)
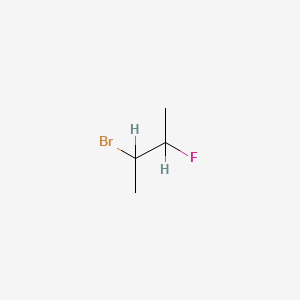
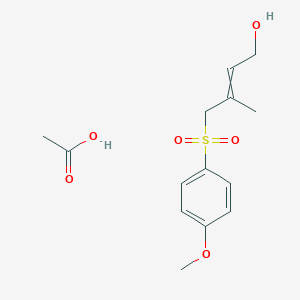
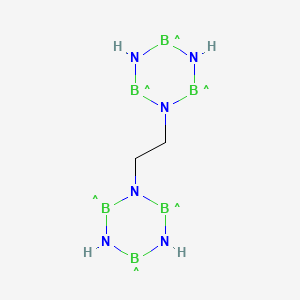
![Ethanone, 2-[(4-methylphenyl)sulfonyl]-2-(methylsulfonyl)-1-phenyl-](/img/structure/B14607433.png)
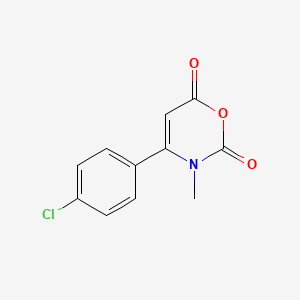

![3-Methyl-5-(methylsulfanyl)-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B14607472.png)
